N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
“N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide” is a complex organic compound. It contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and a benzamide group (a benzene ring attached to an amide group).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the benzamide and methylsulfonyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would be largely determined by the thiazole and benzamide groups. These groups are likely to contribute to the overall polarity of the molecule and may influence its reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, amides (like the benzamide group in this molecule) are typically quite reactive and can undergo a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound (such as melting point, boiling point, solubility, etc.) are determined by its molecular structure. Without specific data, these properties can’t be accurately predicted for this compound.Scientific Research Applications
Anticancer Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide and its derivatives have shown significant promise in the field of oncology. A study by Ravinaik et al. (2021) reports the synthesis and evaluation of a series of substituted benzamides, revealing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, Yılmaz et al. (2015) synthesized derivatives of indapamide, including a compound that demonstrated significant proapoptotic activity against melanoma cell lines, indicating its potential as an anticancer agent (Yılmaz et al., 2015).
Antimicrobial and Antifungal Effects
Research by Chawla (2016) on thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide, has highlighted their antimicrobial and antifungal properties. These derivatives were found to be particularly effective against gram-positive and gram-negative species, as well as antifungal species like Candida albicans and Aspergillus niger (Chawla, 2016).
Electrophysiological Activity
A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which are structurally related to the compound , revealed their potential in cardiac electrophysiology. These compounds exhibited potency in an in vitro Purkinje fiber assay, indicating their potential use in treating cardiac arrhythmias (Morgan et al., 1990).
Gelation Behavior
Yadav and Ballabh (2020) studied N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, finding that certain derivatives exhibited gelation towards ethanol/water and methanol/water mixtures. This research elucidates the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
Anticonvulsant Activity
Lambert et al. (1995) synthesized derivatives of ameltolide, including 4-amino-N-(2,6-dimethylphenyl)benzamide, which showed promising results in several anticonvulsant models. These compounds were superior to phenytoin in the maximal electroshock seizure test, indicating their potential in treating seizures (Lambert et al., 1995).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information, it’s impossible to provide an accurate safety profile for this compound.
Future Directions
Future research on this compound would likely involve determining its physical and chemical properties, exploring its reactivity, and potentially investigating its biological activity.
properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-4-9-16(13(2)10-12)17-11-25-19(20-17)21-18(22)14-5-7-15(8-6-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGIXICBHUWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide |
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